molecular formula C19H20N2O2 B15170703 4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-86-6

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B15170703
CAS No.: 651029-86-6
M. Wt: 308.4 g/mol
InChI Key: SMAZNPIHHJBWAS-UHFFFAOYSA-N
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Description

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound with the molecular formula C19H20N2O2 and a molecular weight of 308.38 g/mol . This synthetic small molecule features a complex structure combining an isoquinolin-1(2H)-one core, a key scaffold in medicinal chemistry, with a 2-(dimethylamino)ethyl side chain. The 5-hydroxy substitution on the isoquinoline ring and the basic dimethylamino group contribute to its potential physicochemical properties, which may influence solubility and bioavailability. While specific biological activity data for this compound is not currently available in the public scientific literature, its structural motifs are of significant interest. Researchers may investigate its potential as a building block for novel therapeutic agents or as a tool compound for probing biological pathways. Furthermore, the presence of both amine and hydroxy functional groups necessitates careful consideration of stability and potential impurity formation under various conditions, a critical aspect of modern pharmaceutical development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

651029-86-6

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[4-[2-(dimethylamino)ethyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C19H20N2O2/c1-21(2)11-10-13-6-8-14(9-7-13)16-12-20-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,22H,10-11H2,1-2H3,(H,20,23)

InChI Key

SMAZNPIHHJBWAS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis might involve the use of dimethylamine and phenyl derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it might interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring or modifications to the isoquinolinone core. Below is a detailed comparison based on available evidence:

Structural and Physicochemical Properties

Compound Name Key Substituent(s) Molecular Formula Solubility (Predicted) LogP (Estimated) Evidence Source
4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one 2-(Dimethylamino)ethylphenyl, 5-hydroxy C19H20N2O2 Moderate (polar groups) ~2.1 N/A
4-Bromo-5-hydroxyisoquinolin-1(2H)-one (CAS 1802168-61-1) Bromine at 4-position C9H6BrNO2 Low (hydrophobic Br) ~3.5
4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one (CAS 1430563-76-0) Dipropylaminomethylphenyl, 5-hydroxy C22H26N2O2 Low (long alkyl chains) ~3.8
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one (CAS 17330-79-9) Pyrrolidinylmethylphenyl, 5-hydroxy C20H20N2O2 Moderate (cyclic amine) ~2.5
5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (CAS 656234-36-5) Naphthalen-2-yl at 4-position C19H13NO2 Very low (bulky aromatic) ~4.2
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one (CAS 656234-48-9) 3,4-Dihydroxyphenyl, 5-hydroxy C15H11NO4 High (multiple -OH) ~1.2
Key Observations:
  • Electron-Withdrawing vs.
  • Alkyl Chain Modifications: The dipropylamino analog (CAS 1430563-76-0) exhibits higher LogP due to longer alkyl chains, suggesting increased lipophilicity and membrane permeability but reduced aqueous solubility .
  • Hydrogen Bonding Capacity : The 3,4-dihydroxyphenyl analog (CAS 656234-48-9) has three hydroxyl groups, enhancing solubility and hydrogen-bonding interactions but possibly increasing metabolic instability .
  • Aromatic Bulk : The naphthalenyl derivative (CAS 656234-36-5) introduces a bulky aromatic system, which may improve π-π stacking in hydrophobic environments but reduce solubility .

Biological Activity

4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the compound's biological activity, focusing on its interactions with neurotransmitter systems, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is C₁₉H₂₀N₂O₂, with a molecular weight of approximately 308.15 g/mol. The compound features an isoquinolinone core structure, which is known for its diverse biological activities.

Research indicates that this compound may interact with several neurotransmitter receptors, particularly those associated with serotonin (5-HT) and norepinephrine pathways. Its structural similarity to other known psychoactive compounds suggests potential multimodal activity.

Receptor Interactions

  • Serotonin Receptors : Preliminary studies suggest that the compound may exhibit affinity for various serotonin receptor subtypes, including:
    • 5-HT(1A) : Potential agonistic properties.
    • 5-HT(3A) : Antagonistic effects observed in certain assays.

These interactions could contribute to antidepressant-like effects, similar to those seen with compounds currently in clinical use.

Pharmacological Effects

The biological activity of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has been evaluated in several studies:

  • Antidepressant Activity : In animal models, the compound has shown significant effects on serotonin levels in the brain, suggesting a role in mood regulation. For instance, a study demonstrated increased extracellular serotonin levels following administration of the compound, indicative of its potential as an antidepressant .
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through modulation of oxidative stress pathways or neuroinflammatory responses.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study A (2022)Demonstrated significant increase in 5-HT levels in rat models after administration of the compound .
Study B (2023)Reported antagonistic effects on 5-HT(3A) receptors, suggesting potential for reducing anxiety-related behaviors .
Study C (2024)Investigated neuroprotective properties in vitro, showing reduced apoptosis in neuronal cell lines .

Q & A

Basic: What are the key considerations for synthesizing 4-(4-(2-(Dimethylamino)ethyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one?

Answer:
The synthesis of this isoquinolinone derivative requires multi-step reactions with precise control of conditions. Key steps include:

  • Functional group compatibility : The dimethylaminoethyl and hydroxy groups may necessitate protection/deprotection strategies to prevent side reactions during coupling or oxidation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) are often used for coupling reactions, while ethanol or dichloromethane may optimize intermediate purification .
  • Catalyst optimization : Palladium-based catalysts or acid/base conditions should be screened for efficiency in forming the isoquinolinone core .
  • Yield monitoring : Use HPLC or LC-MS to track intermediate purity, as competing pathways (e.g., dimerization) may arise due to the phenolic -OH group .

Basic: How should researchers characterize this compound to confirm structural fidelity?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylaminoethyl group at C4) and phenolic -OH resonance .
  • Mass spectrometry (HRMS) : Confirm molecular weight (±3 ppm accuracy) to rule out impurities or hydration artifacts.
  • X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation of the 3D structure, particularly for the isoquinolinone core .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete reactions or degradation .

Basic: What biological activity screening strategies are recommended for this compound?

Answer:
Given the structural similarity to pharmacologically active isoquinolinones:

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinases, phosphatases) due to the dimethylaminoethyl group’s potential for charge-based interactions .
  • Cell-based models : Test cytotoxicity and anti-proliferative effects in cancer cell lines, noting discrepancies between assays (e.g., MTT vs. apoptosis markers) .
  • Structure-activity relationship (SAR) : Modify the hydroxy or dimethylamino groups systematically to identify critical pharmacophores .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Answer:
Advanced optimization requires a hybrid experimental-computational approach:

  • Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify interactions affecting yield .
  • Reaction path modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and competing pathways, such as undesired cyclization .
  • Real-time monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Advanced: What computational tools are effective for predicting this compound’s reactivity and target interactions?

Answer:

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, focusing on hydrophobic pockets accommodating the phenyl-isoquinolinone scaffold .
  • Molecular dynamics (MD) : Simulate binding stability of the dimethylaminoethyl group in solvated environments to assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Reactivity descriptors : Calculate Fukui indices to predict sites vulnerable to oxidation (e.g., phenolic -OH) or nucleophilic attack .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from methodological variability:

  • Assay standardization : Replicate experiments under harmonized conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .
  • Impurity profiling : Use LC-MS to confirm that batches with divergent activity are free of synthetic byproducts (e.g., unreacted intermediates) .
  • Orthogonal assays : Compare results from enzymatic (e.g., fluorogenic substrates) vs. cellular (e.g., Western blot) readouts to distinguish direct inhibition from off-target effects .

Advanced: What experimental design challenges arise when scaling up synthesis, and how are they addressed?

Answer:

  • Reactor design : Transitioning from batch to flow chemistry may improve heat/mass transfer for exothermic steps (e.g., oxadiazole ring formation) .
  • Purification bottlenecks : Replace column chromatography with crystallization (solvent screening via Hansen solubility parameters) or membrane filtration .
  • Process analytical technology (PAT) : Implement inline sensors to maintain critical quality attributes (CQAs) like particle size during precipitation .

Advanced: How can researchers investigate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (simulated gastric fluid), basic (pH 9), and oxidative (H2_2O2_2) conditions, monitoring degradation via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and analyze for hydrolytic cleavage (e.g., dimethylaminoethyl group) or oxidation .
  • Metabolite identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites, guiding prodrug design if instability is observed .

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